molecular formula C18H19N3O3 B5729634 3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

Cat. No.: B5729634
M. Wt: 325.4 g/mol
InChI Key: FRNPJLYPDCQPKW-DEDYPNTBSA-N
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Description

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with hydroxy and methylanilino substituents, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hydroxy group is introduced through a hydroxylation reaction, while the methylanilino group is added via a condensation reaction with an appropriate aniline derivative. The final step involves the formation of the oxobutan-2-ylidene moiety through a series of condensation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylanilino groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methylanilino groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-6-8-15(9-7-12)19-17(23)10-13(2)20-21-18(24)14-4-3-5-16(22)11-14/h3-9,11,22H,10H2,1-2H3,(H,19,23)(H,21,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPJLYPDCQPKW-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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